1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE
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Overview
Description
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a pyrazole ring and a piperidine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine: A similar compound with a piperazine ring instead of a piperidine ring.
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: Another related compound with an amine group instead of a carboxylic acid group.
Uniqueness
1-[(1-ETHYL-5-METHYLPYRAZOL-4-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H30ClN3O2
- Molecular Weight : 403.9 g/mol
- IUPAC Name : ethyl 4-[(2-chlorophenyl)methyl]-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to anxiety, depression, and neuroprotection.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Effects : Research indicates potential antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Antioxidant Potential
Research has shown that compounds similar to this compound exhibit significant antioxidant activity. The DPPH assay demonstrated that these compounds can effectively scavenge free radicals, which is crucial for preventing cellular damage associated with oxidative stress .
Antimicrobial Activity
Studies have indicated that this compound may possess antimicrobial properties. For instance, copper(II) complexes derived from similar pyrazole structures have shown efficacy against various bacterial strains, including Staphylococcus aureus . This suggests a potential pathway for developing new antibiotics based on the structure of the compound.
Study 1: Neuroprotective Effects
A study published in a pharmacological journal explored the neuroprotective effects of piperidine derivatives, including those structurally related to our compound. The findings indicated that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases .
Study 2: Anticancer Activity
In vitro studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to 1-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]piperidine have shown selective inhibition of cancer cell growth in human myeloid leukemia cells (HL-60) at micromolar concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-3-16-10(2)12(8-14-16)9-15-6-4-11(5-7-15)13(17)18;;/h8,11H,3-7,9H2,1-2H3,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPSERYFNLCECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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